3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid
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Overview
Description
3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a bromine atom attached to the thiophene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid typically involves the bromination of thiophene derivatives followed by functional group transformations. One common method is the bromination of 3-thiophenecarboxylic acid using N-bromosuccinimide (NBS) to yield 3-bromothiophene-2-carboxylic acid . This intermediate can then be converted to this compound through various synthetic steps, including esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Scientific Research Applications
3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative with a bromine atom at the 3-position.
3-(3-Bromothiophen-2-yl)boronic acid: A boronic acid derivative used in coupling reactions.
2-Bromothiophene: Another brominated thiophene with the bromine atom at the 2-position.
Uniqueness
3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a carboxyl group on the thiophene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
3-(3-bromothiophen-2-yl)-2-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUJOIBEDHRROV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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